molecular formula C10H17N3 B1466886 {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1464818-14-1

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No. B1466886
CAS RN: 1464818-14-1
M. Wt: 179.26 g/mol
InChI Key: CFZCTOPHLBZBDT-UHFFFAOYSA-N
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Description

“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1225065-25-7 . It has a molecular weight of 151.21 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is 1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a liquid . It has a molecular weight of 151.21 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Drug Discovery and Development

This compound, due to its pyrazole core, can be a valuable building block in drug discovery. Pyrazole derivatives are known for a wide range of physiological and pharmacological activities, making them promising scaffolds for novel active pharmaceutical ingredients . The cyclobutylmethyl group could potentially impart unique steric and electronic properties, influencing the binding affinity and specificity towards biological targets.

Synthesis of Bioactive Molecules

The N-heterocyclic amine functionality of this compound is crucial in modern organic synthesis. It serves as a key precursor in the preparation of bioactive molecules, including natural products and agrochemicals . Its role in reductive amination reactions is particularly significant, as it helps construct complex molecules with high yields and under mild reaction conditions.

Green Chemistry Applications

The molecule’s potential for solvent-free synthesis aligns with the principles of green chemistry. It could be used in environmentally friendly synthetic routes to produce other valuable compounds, reducing the reliance on harmful solvents and minimizing waste .

Anti-inflammatory Research

Pyrazole derivatives, including those similar to our compound of interest, have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of vital inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .

Neurodegenerative Disease Treatment

Compounds with a pyrazole moiety have been linked to neuroprotective effects. They may be used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases by inhibiting monoamine oxidase enzymes and reducing oxidative stress .

Cancer Research

The structural motif present in this compound is often found in molecules with anticancer activities. It could be involved in the synthesis of novel cancer therapeutics by targeting specific pathways or enzymes crucial for cancer cell survival .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9/h6,8-9,11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZCTOPHLBZBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 6
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

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